1H-Pyrazole-4-carbonitrile

Description

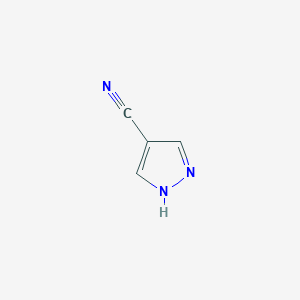

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3/c5-1-4-2-6-7-3-4/h2-3H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGZBVBZIDWZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340402 | |

| Record name | 4-Cyanopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31108-57-3 | |

| Record name | 4-Cyanopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Pyrazole-4-carbonitrile: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Core Properties of 1H-Pyrazole-4-carbonitrile

This compound is a foundational heterocyclic compound that serves as a versatile synthetic intermediate in the development of a wide range of biologically active molecules. Its rigid pyrazole core, substituted with a reactive carbonitrile group, makes it a privileged scaffold in medicinal chemistry and agrochemical research.[1] This guide provides a comprehensive overview of its fundamental properties, structure, and common experimental methodologies.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound. This data is essential for its identification, handling, and application in synthetic chemistry.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | 4-Cyanopyrazole, 4-Cyano-1H-pyrazole[2][3] |

| CAS Number | 31108-57-3[2] |

| Molecular Formula | C₄H₃N₃[2] |

| Molecular Weight | 93.09 g/mol [2] |

| InChI | InChI=1S/C4H3N3/c5-1-4-2-6-7-3-4/h2-3H,(H,6,7)[2] |

| InChIKey | NUGZBVBZIDWZAD-UHFFFAOYSA-N[2] |

| SMILES | C1=C(C=NN1)C#N[2] |

| Physical Property | Value |

| Physical State | Solid[4] |

| Appearance | White powder[5] |

| Melting Point | 154 - 156 °C[4] |

| Solubility | Insoluble in water; Soluble in DMSO and DMF[4] |

Molecular Structure and Visualization

The structure of this compound consists of a five-membered aromatic pyrazole ring containing two adjacent nitrogen atoms, with a nitrile (-C≡N) group attached at the 4-position. This arrangement of atoms confers specific electronic properties and reactivity patterns that are crucial for its role as a synthetic building block.

Caption: Molecular Structure of this compound.

Experimental Protocols: Synthesis and Characterization

While specific, detailed experimental protocols for the parent this compound are not extensively published in readily available literature, the synthesis and characterization of its numerous derivatives are well-documented. These methods provide a strong framework for working with this class of compounds.

General Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

A common and versatile method for the synthesis of pyrazole-4-carbonitrile derivatives is the one-pot, three-component reaction. This approach is often favored for its efficiency and atom economy.

Reaction: Condensation of an aldehyde, malononitrile, and a phenylhydrazine derivative.

Typical Protocol:

-

To a solution of an appropriate aldehyde and malononitrile in a suitable solvent (e.g., ethanol, or a green solvent system like ethanol-water or a deep eutectic solvent), a catalyst is added.[1]

-

Commonly used catalysts include Lewis acids such as aluminum chloride (AlCl₃).[1]

-

The corresponding phenylhydrazine is then added to the reaction mixture.

-

The mixture is heated, often to around 80°C, for a duration ranging from a few minutes to several hours, with reaction progress monitored by thin-layer chromatography (TLC).[1]

-

Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration.

-

The crude product is then purified by recrystallization from an appropriate solvent to yield the desired 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.

Characterization Techniques

The structural elucidation of this compound and its derivatives relies on a combination of standard spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. The chemical shifts and coupling constants of the protons and carbons in the pyrazole ring and its substituents provide detailed information about the connectivity and electronic environment of the atoms.[6][7]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. For this compound derivatives, key vibrational bands include the C≡N stretch of the nitrile group (typically around 2200-2260 cm⁻¹) and N-H stretches for amino-substituted derivatives.[6][8][9]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, which can further support the proposed structure.[2][8]

-

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information.[10]

Role in Drug Discovery and Development

The this compound scaffold is a cornerstone in the synthesis of a diverse array of biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, making this chemical moiety a subject of intense research in the pharmaceutical and agrochemical industries.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. This compound | C4H3N3 | CID 564449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound: Properties, Uses, Safety Data & Supplier Information – Expert Chemistry Guide [nj-finechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 10. 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Pyrazole-Based Compounds: A Technical Guide

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its discovery in the late 19th century laid the groundwork for a vast and diverse class of compounds that have had a profound impact on human health. From the early analgesic and antipyretic agents to modern-day blockbuster drugs targeting complex signaling pathways, the pyrazole scaffold has consistently demonstrated its versatility and therapeutic potential. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of pyrazole-based compounds, with a focus on key historical milestones and the development of significant therapeutic agents. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

The Dawn of Pyrazole Chemistry: Discovery and Early Syntheses

The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr, while attempting to synthesize quinoline derivatives, serendipitously discovered the first pyrazole compound.[1] This seminal work, published in the Berichte der deutschen chemischen Gesellschaft, described the reaction of ethyl acetoacetate with phenylhydrazine, leading to the formation of a novel heterocyclic system.[2] Although the initial structural assignment was later corrected, Knorr's discovery opened the door to a new field of chemical exploration.

Just a few years later, in 1889, Eduard Buchner achieved the first synthesis of the parent pyrazole ring. His work, also published in the Berichte der deutschen chemischen Gesellschaft, involved the reaction of 1,3-dicarbonyl compounds with hydrazine, a method that would become a fundamental approach for constructing the pyrazole core, now famously known as the Knorr Pyrazole Synthesis.

The Knorr Pyrazole Synthesis (1883)

The reaction reported by Ludwig Knorr in 1883 involved the condensation of ethyl acetoacetate with phenylhydrazine. While the original publication does not explicitly state the yield, the protocol laid the foundation for what is now a classic named reaction in organic chemistry.

-

Reactants:

-

Phenylhydrazine: 100 g

-

Ethyl acetoacetate: 125 g

-

-

Procedure:

-

The phenylhydrazine and ethyl acetoacetate were combined in a reaction vessel.

-

The mixture was allowed to stand at ambient temperature, during which a condensation reaction occurred.

-

Upon standing, the reaction mixture solidified.

-

The solid product, 1-phenyl-3-methyl-5-pyrazolone, was collected.

-

-

Purification: The original publication does not detail a purification method, but modern adaptations of this procedure typically involve recrystallization from a suitable solvent such as ethanol.

| Parameter | Value |

| Mass of Phenylhydrazine | 100 g |

| Mass of Ethyl Acetoacetate | 125 g |

| Product Name | 1-phenyl-3-methyl-5-pyrazolone |

| Reported Yield | Not explicitly stated in the original publication. |

The First Pyrazole-Based Drug: Antipyrine

Following his initial discovery, Ludwig Knorr synthesized antipyrine (phenazone) in 1883, which became one of the first synthetic drugs to be widely used as an analgesic and antipyretic.[3][4] The synthesis involved the methylation of 1-phenyl-3-methyl-5-pyrazolone.

-

Step 1: Synthesis of 1-phenyl-3-methyl-5-pyrazolone (as described in section 1.1)

-

Step 2: Methylation of 1-phenyl-3-methyl-5-pyrazolone

-

Reactants:

-

1-phenyl-3-methyl-5-pyrazolone

-

Methyl iodide or Dimethyl sulfate

-

Base (e.g., sodium hydroxide)

-

Solvent (e.g., methanol or acetonitrile)

-

-

Procedure:

-

1-phenyl-3-methyl-5-pyrazolone is dissolved in a suitable solvent in the presence of a base.

-

A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the reaction mixture.

-

The reaction is heated to drive the methylation to completion.

-

Upon cooling, the product, antipyrine, crystallizes and is collected by filtration.

-

-

-

Purification: Recrystallization from hot water or ethanol.

| Parameter | Value |

| Starting Material | 1-phenyl-3-methyl-5-pyrazolone |

| Methylating Agent | Methyl iodide or Dimethyl sulfate |

| Reported Yield | Varies depending on the specific conditions, with some modern procedures reporting yields up to 71%.[5] |

| Melting Point of Antipyrine | 111-113 °C |

Modern Pyrazole-Based Drugs: A Revolution in Targeted Therapy

The versatility of the pyrazole scaffold has been fully realized in the modern era of drug discovery, leading to the development of highly specific and potent therapeutic agents. Two prominent examples are Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, and Rimonabant, a cannabinoid receptor 1 (CB1) antagonist.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib (marketed as Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[6] This selectivity provides the anti-inflammatory and analgesic benefits of traditional NSAIDs while reducing the risk of gastrointestinal side effects associated with the inhibition of the COX-1 isoform.

The synthesis of celecoxib typically involves the condensation of a substituted 1,3-diketone with a hydrazine derivative.[5][7][8]

-

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

-

Reactants:

-

p-methylacetophenone

-

Ethyl trifluoroacetate

-

Strong base (e.g., sodium hydride or sodium methoxide)

-

Solvent (e.g., toluene)

-

-

Procedure:

-

A mixture of the strong base and solvent is prepared in a reaction vessel.

-

A solution of p-methylacetophenone and ethyl trifluoroacetate in the solvent is added dropwise at a controlled temperature (e.g., 20-25 °C).

-

The reaction mixture is heated (e.g., to 60-65 °C) for a period to ensure complete reaction.

-

After cooling, the reaction is quenched with acid (e.g., hydrochloric acid).

-

The organic layer is separated, dried, and the solvent is removed under reduced pressure to yield the diketone intermediate.

-

-

Reported Yield: 91-96%[8]

-

-

Step 2: Synthesis of Celecoxib

-

Reactants:

-

1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Solvent (e.g., ethanol or methanol)

-

-

Procedure:

-

The diketone intermediate and 4-sulfamoylphenylhydrazine hydrochloride are dissolved in the solvent.

-

The mixture is heated to reflux for several hours.

-

Upon cooling, the crude celecoxib precipitates.

-

The solid is collected by filtration and washed.

-

-

Purification: Recrystallization from a suitable solvent system, such as ethyl acetate/heptane or toluene.[7][8]

-

Reported Yield: ~90% for the final step.[9]

-

| Parameter | Value | Reference(s) |

| In Vitro Efficacy | ||

| IC50 for COX-2 | 40 nM | [7] |

| Pharmacokinetics | ||

| Time to Peak Plasma Concentration (oral) | ~3 hours | |

| Clinical Trial Data (PRECISION Trial) | ||

| Primary Cardiovascular Event Rate | 2.3% (vs. 2.7% for Ibuprofen) | |

| Serious Gastrointestinal Event Rate | 1.1% (vs. 1.6% for Ibuprofen) |

Celecoxib exerts its anti-inflammatory effects by inhibiting the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.

Rimonabant: A CB1 Receptor Antagonist

Rimonabant was developed as a selective antagonist of the cannabinoid receptor type 1 (CB1) and was initially marketed for the treatment of obesity.[10] Although it was later withdrawn from the market due to psychiatric side effects, its discovery and mechanism of action remain significant in the study of the endocannabinoid system.

The synthesis of rimonabant is a multi-step process that has been optimized for efficiency and yield.[10][11]

-

Step 1: Synthesis of ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate

-

Reactants:

-

4-chloropropiophenone

-

Diethyl oxalate

-

Lithium hexamethyldisilazide (LiHMDS)

-

Solvent (e.g., cyclohexane)

-

-

Procedure:

-

A solution of 4-chloropropiophenone is added to a solution of LiHMDS in cyclohexane at a controlled temperature (e.g., 15-20 °C).

-

After stirring, diethyl oxalate is added.

-

The reaction mixture is stirred for several hours.

-

The precipitated solid is filtered and washed to give the diketo ester intermediate.

-

-

Reported Yield: ~70%[11]

-

-

Step 2: Synthesis of Rimonabant

-

Reactants:

-

Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate

-

N-aminopiperidine

-

2,4-dichlorophenylhydrazine hydrochloride

-

Solvent (e.g., ethanol)

-

-

Procedure:

-

The diketo ester is condensed with N-aminopiperidine in ethanol at room temperature.

-

2,4-dichlorophenylhydrazine hydrochloride is then added to the reaction mixture.

-

The mixture is stirred for several hours at room temperature, leading to the cyclization and formation of rimonabant.

-

-

Purification: Crystallization from a suitable solvent like isopropyl ether.

-

Reported Overall Yield: ~45%[10]

-

| Parameter | Value | Reference(s) |

| In Vitro Efficacy | ||

| Ki for CB1 Receptor | 2 nM | |

| Pharmacokinetics | ||

| Melting Point | 156.5 °C | |

| Clinical Trial Data (RIO-Lipids study) | ||

| Change in Body Weight at 1 year (20 mg dose) | -8.6 kg (vs. -2.3 kg for placebo) |

Rimonabant acts as an inverse agonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR). By blocking the receptor, it inhibits the downstream signaling cascade that is normally activated by endocannabinoids.

Conclusion

From its serendipitous discovery to its central role in modern drug development, the pyrazole scaffold has proven to be a remarkably versatile and enduringly relevant structure in medicinal chemistry. The foundational work of Knorr and Buchner paved the way for the creation of early therapeutics like antipyrine and established the fundamental synthetic routes that are still in use today. The subsequent development of highly targeted drugs such as celecoxib and rimonabant showcases the power of rational drug design based on a deep understanding of biological pathways. The continued exploration of pyrazole chemistry promises to yield even more innovative and effective treatments for a wide range of diseases, solidifying its legacy as a "privileged scaffold" in the ongoing quest for new medicines.

References

- 1. Berichte der Deutschen Chemischen Gesellschaft - Google 圖書 [books.google.com.tw]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. benchchem.com [benchchem.com]

- 7. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]

- 8. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1H-Pyrazole-4-carbonitrile: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1H-Pyrazole-4-carbonitrile, a key heterocyclic compound widely utilized as a versatile building block in medicinal chemistry and drug development. Its privileged scaffold is integral to the synthesis of a diverse range of biologically active molecules.[1] This document outlines its fundamental physicochemical properties and presents a detailed experimental protocol for the synthesis of a representative derivative.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C4H3N3 | [2] |

| Molecular Weight | 93.09 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 31108-57-3 | [1] |

| Synonyms | 4-Cyanopyrazole | [2] |

Applications in Research and Development

The pyrazole nucleus is a cornerstone in the development of pharmaceuticals and agrochemicals.[1] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[3] Notably, successful drugs such as Celebrex® and Viagra® are derived from the pyrazole structure.[3] this compound serves as a crucial intermediate for synthesizing more complex, biologically active compounds.[1] Its structure allows for functionalization, enabling the creation of diverse molecular libraries for screening and drug discovery.[4]

Experimental Protocol: Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

The following is a representative one-pot, three-component reaction for the synthesis of a pyrazole-4-carbonitrile derivative. This method highlights an efficient and environmentally friendly approach using readily available starting materials.[3][5]

Materials:

-

Benzaldehyde derivative (1 mmol)

-

Malononitrile (1 mmol)

-

Phenylhydrazine (1 mmol)

-

Catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g)[3]

-

Solvent: Water/Ethanol mixture (1:1, 1.0 mL)[3]

Procedure:

-

To a test tube, add the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the catalyst (0.05 g).[3]

-

Add the water/ethanol solvent mixture (1.0 mL).[3]

-

Stir the mixture at 55 °C using a magnetic stirrer.[3]

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (1:1).[3][6]

-

Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.[6]

-

Filter the solid crude product and wash it with water.[5]

-

Recrystallize the product from absolute ethanol to obtain the purified 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivative.[5]

Product Characterization: The final product can be characterized using various spectroscopic methods, including:

-

Fourier-Transform Infrared Spectroscopy (FTIR)

-

Proton Nuclear Magnetic Resonance (1H NMR)

-

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

-

Melting Point Analysis[6]

Visualized Workflow and Reaction Mechanism

The following diagrams illustrate the experimental workflow and a proposed reaction mechanism for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. This compound | C4H3N3 | CID 564449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

Spectroscopic Characterization of 1H-Pyrazole-4-carbonitrile: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of 1H-Pyrazole-4-carbonitrile. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the expected spectroscopic features based on data from related compounds and general principles of spectroscopy, supported by detailed experimental protocols.

Data Presentation

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H3/H5 | ~ 8.0 - 8.5 | Singlet |

| NH | ~ 13.0 - 14.0 | Broad Singlet |

Note: Data is predicted based on known spectra of pyrazole derivatives. The solvent used can significantly influence the chemical shift of the NH proton.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C3/C5 | ~ 135 - 140 |

| C4 | ~ 95 - 105 |

| CN | ~ 115 - 120 |

Note: Data is predicted based on known spectra of pyrazole derivatives.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| C≡N Stretch | 2220 - 2260 | Sharp, Strong |

| C=N Stretch | 1580 - 1650 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

Note: Based on typical infrared absorption frequencies for the respective functional groups.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 93 | [M]⁺ (Molecular Ion) |

| 66 | [M - HCN]⁺ |

| 39 | [C₃H₃]⁺ |

Note: Fragmentation pattern is predicted based on the mass spectrum of 1H-pyrazole and general fragmentation rules for nitriles and heterocyclic compounds.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Instrumentation: The solution is transferred to a standard 5 mm NMR tube. The spectrum is recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum to single peaks for each unique carbon atom. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio, which is particularly important for the less sensitive ¹³C nucleus.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR, the residual solvent peak is often used as an internal standard. For ¹³C NMR, the solvent peak is used for referencing (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation (Solid): For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: The spectrum is recorded using an FT-IR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

-

Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds. The sample is vaporized by heating in a high vacuum environment.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded. The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical compound.

The Expanding Therapeutic Potential of Pyrazole Carbonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs.[1][2] The incorporation of a carbonitrile (-C≡N) group into the pyrazole ring gives rise to pyrazole carbonitriles, a class of compounds demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the current research on the potential therapeutic applications of pyrazole carbonitriles, with a focus on their anticancer, antimicrobial, anti-inflammatory, and other significant biological properties.

Anticancer Activity

Pyrazole carbonitriles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3][4] Their mechanisms of action are often centered around the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Activity Data

A summary of the in vitro cytotoxic activity of representative pyrazole carbonitrile derivatives against various human cancer cell lines is presented in Table 1. The half-maximal inhibitory concentration (IC50) values highlight the potent anticancer potential of this compound class.

| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Compound A | HepG2 (Hepatocellular Carcinoma) | 2 | DNA Minor Groove Binder | [5] |

| Compound B | A549 (Lung Cancer) | 42.79 | CDK2 Inhibition | [5] |

| Compound C | MCF-7 (Breast Cancer) | 17.12 | CDK2 Inhibition | [5] |

| Compound D | HepG2 (Hepatocellular Carcinoma) | 15.98 | Dual EGFR/VEGFR-2 Inhibition | [5] |

| Compound E | HCT-116 (Colon Cancer) | 1.962 | Not Specified | [6] |

| Compound F | HT-29 (Colon Cancer) | 2.12 | COX-2, EGFR, Topo-1 Inhibition | [7] |

Signaling Pathways in Cancer Targeted by Pyrazole Carbonitriles

Several critical signaling pathways involved in tumorigenesis are modulated by pyrazole carbonitriles. These include pathways regulated by Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Cyclin-dependent kinase 2 (CDK2) plays a pivotal role in the G1/S phase transition of the cell cycle.[8] Inhibition of CDK2 by pyrazole carbonitriles leads to cell cycle arrest and apoptosis.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[9][10] Pyrazole carbonitriles can inhibit EGFR, thereby blocking these oncogenic signals.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11] Inhibition of VEGFR-2 by pyrazole carbonitriles can suppress tumor-induced angiogenesis.

References

- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blog.biobide.com [blog.biobide.com]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. Novel heterocyclic hybrids of pyrazole targeting dihydrofolate reductase: design, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological study of new pyrazole-4-carbonitriles. [wisdomlib.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the field of medicinal chemistry.[1][2][3] Its remarkable versatility and ability to modulate the pharmacological activity of a wide range of compounds have led to its incorporation into numerous FDA-approved drugs.[1][4] This technical guide provides an in-depth exploration of the pyrazole core, detailing its synthesis, multifaceted biological activities, and mechanisms of action, with a focus on its application in drug discovery and development for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthetic Strategies

The pyrazole ring's unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its favorable interactions with biological targets.[5][6] This, combined with its metabolic stability, makes it an attractive moiety for drug design.[7] The synthesis of pyrazole derivatives is well-established and can be achieved through various routes, most notably the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] Other significant synthetic methods include reactions of α,β-unsaturated ketones with hydrazines and 1,3-dipolar cycloadditions.[10][11]

A general workflow for the synthesis and evaluation of pyrazole derivatives is depicted below.

Diverse Pharmacological Activities

The pyrazole scaffold is a component of drugs targeting a wide array of diseases, underscoring its broad biological activity.[12][13][14][15] These activities include anti-inflammatory, anticancer, antimicrobial, antiviral, and anticoagulant effects.[1][3][13]

Anti-inflammatory Activity

Perhaps the most well-known application of the pyrazole scaffold is in nonsteroidal anti-inflammatory drugs (NSAIDs). Celecoxib, a selective COX-2 inhibitor, is a prominent example.[1][8] The pyrazole ring in these compounds plays a crucial role in their binding to the cyclooxygenase enzymes.[5]

Anticancer Activity

In oncology, numerous pyrazole derivatives have been developed as kinase inhibitors.[4][16] For instance, Crizotinib is an ALK and ROS1 inhibitor used in the treatment of non-small cell lung cancer, and Ruxolitinib is a JAK1/2 inhibitor for myelofibrosis.[17] The pyrazole core often serves as a scaffold to correctly orient substituents for optimal interaction with the ATP-binding pocket of kinases.[18] Another important class of anticancer agents are PARP inhibitors like Niraparib, which is used for the treatment of ovarian cancer.[5][7]

Other Therapeutic Areas

Beyond inflammation and cancer, pyrazole-containing drugs have made a significant impact in various other therapeutic areas. Sildenafil, a phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction, and Apixaban, a direct factor Xa inhibitor used as an anticoagulant, are blockbuster drugs that feature the pyrazole scaffold.[1][2] The anti-obesity drug Rimonabant, although later withdrawn, was a cannabinoid receptor 1 (CB1) antagonist.[1][12]

Quantitative Biological Data of Representative Pyrazole-Containing Compounds

The following table summarizes the biological activity of several key pyrazole-based compounds across different therapeutic targets.

| Compound | Target | Activity | Indication |

| Celecoxib | COX-2 | IC50 = 40 nM | Anti-inflammatory |

| Ruxolitinib | JAK1/JAK2 | IC50 = 3.3 nM / 2.8 nM | Myelofibrosis |

| Crizotinib | ALK | IC50 = 24 nM | Non-small cell lung cancer |

| Niraparib | PARP-1/PARP-2 | IC50 = 3.8 nM / 2.1 nM | Ovarian cancer |

| Sildenafil | PDE5 | IC50 = 3.9 nM | Erectile dysfunction |

| Apixaban | Factor Xa | Ki = 0.08 nM | Anticoagulant |

| Compound 43 | PI3 Kinase | IC50 = 0.25 µM | Breast Cancer (preclinical)[17] |

| Compound 48 | Haspin Kinase | IC50 = 1.7 µM (HCT116) | Cancer (preclinical)[17] |

Signaling Pathways Modulated by Pyrazole-Based Drugs

The mechanism of action of many pyrazole-containing drugs involves the modulation of key signaling pathways. For example, pyrazole-based kinase inhibitors can block aberrant signaling in cancer cells. The diagram below illustrates the inhibition of the p38 MAPK pathway, a critical regulator of inflammatory responses, by a pyrazole inhibitor.

Experimental Protocols

This section provides generalized experimental protocols for the synthesis and biological evaluation of pyrazole-containing compounds.

General Procedure for Knorr Pyrazole Synthesis

-

Reaction Setup : To a solution of a 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added a hydrazine derivative (1.0-1.2 eq).

-

Reaction Conditions : The reaction mixture is stirred at a temperature ranging from room temperature to reflux for a period of 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup : Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification : The crude product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to afford the desired pyrazole derivative.

-

Characterization : The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (Example: p38α)

-

Reagents and Materials : Recombinant human p38α kinase, appropriate substrate (e.g., ATF2), ATP, assay buffer, and the pyrazole test compound.

-

Assay Procedure : The kinase reaction is initiated by adding ATP to a mixture of the p38α enzyme, the substrate, and varying concentrations of the pyrazole inhibitor in the assay buffer.

-

Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

-

Detection : The extent of substrate phosphorylation is quantified using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based ATP detection assay (e.g., Kinase-Glo®).

-

Data Analysis : The IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of kinase activity, is calculated by fitting the dose-response data to a sigmoidal curve.

Conclusion

The pyrazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry.[7][17] Its favorable physicochemical properties, well-established synthetic accessibility, and broad range of biological activities have solidified its importance in the development of new therapeutic agents.[15] Future research will undoubtedly continue to leverage this privileged core structure to address unmet medical needs across a wide spectrum of diseases.

References

- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrevlett.com [chemrevlett.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]

- 14. jchr.org [jchr.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

The Pivotal Role of 1H-Pyrazole-4-carbonitrile as a Versatile Synthetic Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, 1H-Pyrazole-4-carbonitrile and its analogues, particularly 5-amino-1H-pyrazole-4-carbonitriles, have emerged as exceptionally versatile synthetic intermediates. Their inherent reactivity and substitution patterns allow for the efficient construction of complex heterocyclic systems, leading to the development of novel therapeutic agents and agrochemicals. This technical guide provides a comprehensive overview of the synthesis, key reactions, and strategic applications of this compound, with a focus on its role in the synthesis of targeted therapies, exemplified by the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for professionals in the field of chemical synthesis and drug development.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is present in a wide array of pharmaceuticals and agrochemicals, owing to its metabolic stability and ability to participate in various biological interactions.[1] The pyrazole ring system is a cornerstone in the design of compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, anticancer, and antiviral properties.[2][3] The versatility of the pyrazole core allows for facile functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activity and selectivity.[4]

This compound, in particular, is a critical building block in organic synthesis.[5] The nitrile group serves as a valuable chemical handle for further transformations, while the pyrazole ring provides a stable and readily derivatizable core. This combination makes it an ideal precursor for constructing a library of complex molecules for high-throughput screening and lead optimization in drug discovery programs.[6]

Synthesis of this compound Derivatives

The synthesis of substituted 1H-pyrazole-4-carbonitriles is most commonly achieved through one-pot, multi-component reactions (MCRs). These reactions are highly efficient, offering advantages in terms of atom economy, reduced waste, and shorter reaction times compared to traditional multi-step syntheses.[7] A prevalent strategy involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative.

A variety of catalytic systems have been developed to promote these reactions, including Lewis acids, metal nanoparticles, and green catalysts like deep eutectic solvents (DES) or layered double hydroxides (LDHs).[2][8] The choice of catalyst and reaction conditions can significantly influence the reaction rate, yield, and purity of the final product.

General Synthetic Workflow

The multi-component reaction for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles typically follows a well-established mechanism. The process begins with the Knoevenagel condensation of an aromatic aldehyde with malononitrile to form an arylidene malononitrile intermediate. This is followed by a Michael addition of phenylhydrazine and subsequent intramolecular cyclization and tautomerization to yield the final pyrazole product.

Caption: General workflow for the multi-component synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Experimental Protocols & Quantitative Data

The following sections provide detailed experimental procedures for the synthesis of key this compound derivatives, along with tabulated quantitative data for easy comparison.

Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

This protocol describes a two-step synthesis starting from 3-oxo-3-phenylpropanenitrile.[9]

Experimental Protocol:

-

A mixture of 3-oxo-3-phenylpropanenitrile (10 mmol) and trichloroacetonitrile (10 mmol) is reacted to form an intermediate.

-

The resulting intermediate is then condensed with hydrazine hydrate.

-

The reaction mixture is refluxed in dioxane (20 mL) for 30 minutes.

-

After cooling to room temperature, the crystalline product separates.

-

The crystals are collected by filtration and recrystallized from dioxane.

| Compound Name | Yield | Melting Point (°C) | Key Spectroscopic Data |

| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile[9] | 93% | 200-202 | IR (cm⁻¹): 3348, 3303 (NH₂), 3193 (NH), 2230 (CN)MS (m/z): 184 (M⁺)¹H-NMR (δ): 6.50 (s, 2H, NH₂), 7.41-7.46 (m, 3H, arom. H), 7.80 (d, 2H, arom-H), 12.16 (br s, 1H, NH) |

| 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile[10] | 95% | 218-220 | IR (cm⁻¹): 3348, 3302 (NH₂), 3137 (NH), 2223 (CN)MS (m/z): 218 (M⁺)¹H-NMR (δ): 6.40 (s, 2H, NH₂), 7.53 (d, 2H, arom-H), 7.80 (d, 2H, arom-H), 12.06 (br s, 1H, NH) |

One-Pot Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives

This protocol outlines a green and efficient one-pot, three-component synthesis using a novel catalyst.[2][3]

Experimental Protocol:

-

In a test tube, combine the desired benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).

-

Add a water/ethanol solvent mixture (1:1, 1 mL).

-

Stir the mixture at 55 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Isolate the product by filtration and purify by recrystallization.

| Aldehyde Derivative | Product Name | Reaction Time (min) | Yield | Melting Point (°C) |

| 4-Chlorobenzaldehyde | 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[3] | - | - | 190-192 |

| Benzaldehyde | 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | 15-27 | 85-93% | - |

| Various Aldehydes | Various 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives[2] | 15-27 | 85-93% | - |

Application in Drug Development: The Case of Ibrutinib

The strategic importance of pyrazole intermediates is powerfully illustrated by their use in the synthesis of targeted cancer therapies. Ibrutinib (Imbruvica®) is a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, approved for the treatment of various B-cell malignancies.[11] The core of Ibrutinib's structure is a pyrazolo[3,4-d]pyrimidine ring system, which is constructed using a pyrazole-based intermediate.

Several synthetic routes to Ibrutinib have been developed, often involving the coupling of a functionalized pyrazole with a pyrimidine derivative.[5] For instance, one approach involves the reaction of 3-iodo-4-amino-1H-pyrazolo[3,4-d]pyrimidine with 4-phenoxybenzoic acid in a copper-catalyzed decarboxylation coupling reaction to form a key intermediate.[6]

Ibrutinib's Mechanism of Action and the BTK Signaling Pathway

Ibrutinib functions by covalently and irreversibly binding to a cysteine residue (Cys481) in the active site of BTK. This kinase is a critical component of the B-cell receptor (BCR) signaling pathway. In normal B-cells, activation of the BCR by antigens triggers a signaling cascade that promotes cell proliferation, differentiation, and survival. In many B-cell cancers, this pathway is constitutively active, driving uncontrolled cell growth. By inhibiting BTK, Ibrutinib effectively shuts down this pro-survival signaling, leading to apoptosis of the malignant cells.

Caption: Simplified BTK signaling pathway and the inhibitory action of Ibrutinib.

Conclusion

This compound and its derivatives are undeniably powerful tools in the arsenal of the modern medicinal chemist. Their straightforward synthesis via efficient multi-component reactions, coupled with their versatile reactivity, makes them ideal starting points for the creation of diverse and complex molecular architectures. The successful development of Ibrutinib, a life-saving medication for B-cell cancers, underscores the profound impact that this class of intermediates can have on drug discovery. As the demand for novel, highly selective, and potent therapeutic agents continues to grow, the strategic application of the pyrazole-4-carbonitrile scaffold is set to play an increasingly vital role in shaping the future of medicine. Further research into novel catalytic systems and synthetic methodologies will undoubtedly continue to expand the utility of these remarkable building blocks.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Synthesis method of ibrutinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Process for preparing ibrutinib and its intermediates | TREA [trea.com]

- 9. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. medkoo.com [medkoo.com]

Safety and handling precautions for 1H-Pyrazole-4-carbonitrile

An In-depth Technical Guide to the Safe Handling of 1H-Pyrazole-4-carbonitrile

This document provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical information sources.

Substance Identification

This compound is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various biologically active molecules.[1][2]

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Cyanopyrazole | [3] |

| CAS Number | 31108-57-3 | [3][4] |

| Molecular Formula | C₄H₃N₃ | [3] |

| Molecular Weight | 93.09 g/mol | [3] |

| MDL Number | MFCD00040250 | [4] |

Hazard Identification

This compound is classified as hazardous.[5] The primary hazards are associated with acute toxicity upon ingestion, skin contact, or inhalation, as well as irritation to the skin and eyes.[4]

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][6] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[4] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[4][7] |

Label Elements

Physical and Chemical Properties

| Property | Value |

| Form | Solid |

| Flash Point | Not applicable |

| Water Solubility | No data available |

| Stability | The product is chemically stable under standard ambient conditions (room temperature).[6] |

Handling and Storage

Precautions for Safe Handling:

-

Avoid contact with skin, eyes, and clothing.[8]

-

Do not breathe dust, fumes, or vapors.[4]

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[4][8]

-

Wash hands and any exposed skin thoroughly after handling.[4][5]

-

Do not eat, drink, or smoke when using this product.

-

Take measures to prevent the build-up of electrostatic charge.[4]

Conditions for Safe Storage:

Experimental Protocols and Procedures

While specific protocols for toxicological and physical property determination are not detailed in the provided sources, standardized procedures for safe handling, emergency response, and accidental release are mandated.

Protocol for Personal Protective Equipment (PPE) Usage:

-

Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety goggles that adhere to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]

-

Hand Protection: Handle with impermeable gloves inspected prior to use.[4][7] Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN374.[4] Use proper glove removal technique to avoid skin contact.[7]

-

Skin and Body Protection: Wear appropriate protective clothing to ensure all skin is covered.[4] Safety shoes are also recommended.[4]

-

Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[7] All handling should ideally occur in a fume hood with adequate extraction.[4]

Protocol for Accidental Release (Spill Cleanup):

-

Personnel Precautions: Evacuate non-essential personnel from the area.[7] Ensure adequate ventilation.[7][8] Avoid breathing dust and prevent contact with the substance.[7]

-

Protective Equipment: Wear full personal protective equipment as detailed in the PPE protocol.[7][8]

-

Environmental Precautions: Prevent the product from entering drains, waterways, or soil.[4][8]

-

Containment and Cleaning:

First Aid Measures

Immediate medical attention is required in case of exposure. Always show the safety data sheet to the attending physician.[7][8]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Obtain medical aid.[4][5][7][8] |

| Skin Contact | Immediately remove all contaminated clothing.[8] Wash the affected area with plenty of soap and running water for at least 15-20 minutes. Seek immediate medical attention.[4][5][7][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, also under the eyelids.[4][5] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention.[4][5][8] |

| Ingestion | Do NOT induce vomiting.[4][8] Rinse mouth with water.[7][8] Never give anything by mouth to an unconscious person.[7][8] Call a POISON CENTER or doctor immediately.[4][5] |

Firefighting and Reactivity

Suitable Extinguishing Media:

Specific Hazards Arising from the Chemical:

-

Combustible material.

-

Thermal decomposition can lead to the release of irritating and highly toxic gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[8]

Advice for Firefighters:

Reactivity and Stability:

-

The substance is stable under recommended storage conditions.[6]

-

No information on specific incompatibilities is available. Keep away from heat, sparks, and open flames.[4]

Visualization of Emergency Procedures

The following diagram outlines the logical workflow for first aid response to an exposure event.

Caption: First Aid workflow for exposure to this compound.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C4H3N3 | CID 564449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. capotchem.com [capotchem.com]

- 8. aksci.com [aksci.com]

Solubility Profile of 1H-Pyrazole-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1H-Pyrazole-4-carbonitrile in common laboratory solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility assessments derived from related compounds and solvents used in its synthesis and purification. Additionally, a detailed experimental protocol for determining solubility is provided, alongside a workflow diagram to guide researchers in their own assessments.

Introduction to this compound

This compound is a heterocyclic organic compound with a molecular formula of C₄H₃N₃. It serves as a valuable building block in medicinal chemistry and materials science due to the versatile reactivity of the pyrazole ring and the cyano group. Understanding its solubility is crucial for its application in chemical reactions, formulation development, and purification processes.

Qualitative Solubility of this compound

Based on the general principles of solubility ("like dissolves like") and information regarding the solubility of pyrazole and its derivatives, the following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents.

| Solvent Class | Common Solvents | Expected Solubility | Rationale & Context |

| Polar Protic | Water | Sparingly Soluble to Insoluble | The pyrazole ring has some polar character due to the nitrogen atoms capable of hydrogen bonding, but the overall molecule has significant non-polar contributions from the hydrocarbon portion of the ring and the nitrile group. Generally, pyrazole itself has limited water solubility.[1] |

| Methanol, Ethanol | Soluble | These polar protic solvents can engage in hydrogen bonding with the nitrogen atoms of the pyrazole ring, facilitating dissolution. Ethanol is frequently used as a solvent for the synthesis and recrystallization of pyrazole derivatives, indicating good solubility, especially at elevated temperatures.[2][3] | |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | These solvents are polar enough to interact with the dipole moment of this compound but do not engage in hydrogen bonding as strongly as protic solvents. Pyrazole and its derivatives are generally soluble in acetone.[1] |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Soluble | These are highly polar aprotic solvents capable of dissolving a wide range of organic compounds. They are often used as solvents for challenging reactions involving heterocyclic compounds. | |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | The non-polar nature of these solvents makes them poor candidates for dissolving the relatively polar this compound. Diethyl ether may show some limited solubility due to its ability to act as a hydrogen bond acceptor. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble to Soluble | These solvents have a moderate polarity and are often effective at dissolving a variety of organic compounds. Chloroform is noted as a solvent for some pyrazole derivatives.[4] |

| Specialty | Deep Eutectic Solvents (e.g., K₂CO₃/glycerol) | Soluble (in specific systems) | Deep eutectic solvents have been successfully used as a medium for the synthesis of 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives, indicating that the parent compound is likely soluble in these green solvent systems.[5][6] |

Experimental Protocol: Determination of Solubility by Gravimetric Method

This section outlines a standard laboratory procedure for the quantitative determination of the solubility of this compound in a given solvent.

Objective: To determine the solubility of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound

-

Selected solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully draw a known volume (e.g., 1 mL) of the supernatant (the clear liquid phase) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Weigh the evaporation dish containing the filtered solution to determine the mass of the solution.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.

-

Continue heating until all the solvent has evaporated and a constant weight of the solid residue is achieved.

-

-

Data Analysis:

-

Cool the evaporation dish in a desiccator to room temperature and weigh it to determine the mass of the dissolved solid.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of supernatant collected) x 100

-

Alternatively, the solubility can be expressed in other units such as mol/L by converting the mass of the solute to moles.

-

Mandatory Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound|Research Chemical [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Frontiers | Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

One-Pot Synthesis of 5-amino-1H-pyrazole-4-carbonitrile Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives. This class of compounds is of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The methodologies described herein focus on multicomponent reactions, offering advantages such as high atom economy, simplified purification, and reduced reaction times.

Introduction

5-amino-1H-pyrazole-4-carbonitriles are versatile heterocyclic scaffolds that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules. Their structural features allow for diverse functionalization, making them attractive candidates for drug discovery programs. The one-pot, three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative is the most common and efficient method for the synthesis of these compounds. Various catalytic systems have been developed to promote this transformation under mild and environmentally friendly conditions.

Applications in Drug Development

Derivatives of 5-amino-1H-pyrazole-4-carbonitrile have been shown to exhibit a variety of pharmacological activities. Their mechanism of action often involves the inhibition of key signaling pathways implicated in disease pathogenesis. Notably, these compounds have been identified as potent inhibitors of several protein kinases that are crucial for cell cycle progression and angiogenesis, making them promising candidates for cancer therapy.

Signaling Pathways and Biological Activities

Several studies have elucidated the role of 5-amino-1H-pyrazole-4-carbonitrile derivatives as inhibitors of critical protein kinases involved in cancer cell proliferation and survival. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Aurora Kinases.[1][2][3][4][5][6][7][8][9][10][11][12] The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

General One-Pot Synthesis of 5-amino-1H-pyrazole-4-carbonitrile Derivatives

This protocol describes a general procedure for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives via a three-component reaction. The choice of catalyst and solvent may vary depending on the specific substrates and desired reaction conditions. Several catalytic systems are summarized in the data tables below.

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Hydrazine derivative (e.g., phenylhydrazine) (1.0 mmol)

-

Catalyst (see tables for examples and loading)

-

Solvent (e.g., ethanol, water, or a mixture)

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), hydrazine derivative (1.0 mmol), and the chosen catalyst in the specified amount.

-

Add the appropriate solvent to the flask.

-

Stir the reaction mixture at the specified temperature (from room temperature to reflux) for the required time.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid product by filtration, wash it with a suitable solvent (e.g., cold ethanol or water), and dry it.

-

If no precipitate forms, the product can be isolated by extraction with an appropriate organic solvent, followed by drying over anhydrous sodium sulfate and removal of the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 5-amino-1H-pyrazole-4-carbonitrile derivatives using different catalytic systems.

Table 1: Synthesis using Alumina-Silica-Supported MnO₂ [13]

| Entry | Aldehyde | Hydrazine | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Phenylhydrazine | 15 | 96 |

| 2 | 4-Chlorobenzaldehyde | Phenylhydrazine | 20 | 94 |

| 3 | 4-Methoxybenzaldehyde | Phenylhydrazine | 25 | 92 |

| 4 | 4-Nitrobenzaldehyde | Phenylhydrazine | 10 | 98 |

Table 2: Synthesis using Potassium Phthalimide (PPI)

| Entry | Aldehyde | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 15 | 95 |

| 2 | 4-Chlorobenzaldehyde | 20 | 92 |

| 3 | 4-Methylbenzaldehyde | 25 | 90 |

| 4 | 2-Nitrobenzaldehyde | 10 | 96 |

Table 3: Synthesis using Calcined Mg-Fe Hydrotalcite

| Entry | Aldehyde | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 2 | 92 |

| 2 | 4-Chlorobenzaldehyde | 2.5 | 88 |

| 3 | 4-Hydroxybenzaldehyde | 3 | 85 |

| 4 | 4-Nitrobenzaldehyde | 1.5 | 95 |

Table 4: Synthesis using LDH@PTRMS@DCMBA@CuI Nano Catalyst [14][15]

| Entry | Aldehyde | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 15 | 93 |

| 2 | 4-Chlorobenzaldehyde | 18 | 91 |

| 3 | 4-Bromobenzaldehyde | 20 | 90 |

| 4 | 4-Nitrobenzaldehyde | 12 | 95 |

Conclusion

The one-pot, three-component synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives is a highly efficient and versatile method for accessing a wide range of these valuable compounds. The use of various catalytic systems allows for the optimization of reaction conditions to achieve high yields in short reaction times. The significant biological activities exhibited by these derivatives, particularly as kinase inhibitors, underscore their potential in the development of novel therapeutic agents. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the fields of organic synthesis and medicinal chemistry.

References

- 1. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New molecular hybrids integrated with quinoxaline and pyrazole structural motifs: VGFR2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

Application Notes and Protocols for Microwave-Assisted Synthesis of 1H-Pyrazole-4-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrazole-4-carbonitrile derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Their core structure serves as a privileged scaffold in medicinal chemistry.[1] Traditional methods for their synthesis often involve long reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative, offering advantages such as dramatically reduced reaction times, increased product yields, and milder reaction conditions.[2][3][4] This is achieved through the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.[4]

These application notes provide detailed protocols for the microwave-assisted synthesis of various this compound derivatives, with a focus on one-pot, three-component reactions. Additionally, we explore the potential mechanism of action of these compounds by illustrating their interaction with relevant biological signaling pathways.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers several key advantages over conventional heating methods for the synthesis of pyrazole derivatives:

-

Rate Enhancement: Reactions are often completed in minutes compared to hours for conventional heating.[3][5]

-

Higher Yields: Improved energy transfer and selective heating can lead to higher product yields.[3]

-

Energy Efficiency: Microwaves heat the reactants and solvent directly, not the vessel, leading to significant energy savings.

-

Green Chemistry: The use of greener solvents, or even solvent-free conditions, is often possible, reducing the environmental impact.[6]

-

Improved Purity: The rapid and uniform heating can minimize the formation of byproducts.

Experimental Protocols

Herein, we provide detailed protocols for the microwave-assisted synthesis of representative this compound derivatives.

Protocol 1: Three-Component Synthesis of 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles

This protocol describes a one-pot, three-component reaction of an aromatic aldehyde, a phenylhydrazine, and malononitrile under microwave irradiation.

General Procedure:

-

In a dedicated microwave reaction vial equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), phenylhydrazine hydrochloride (1.0 mmol), and malononitrile (1.0 mmol).

-

Add a suitable solvent such as ethanol or conduct the reaction under solvent-free conditions.

-

Seal the vial and place it in the microwave reactor.

-